molecular formula C19H16ClFN2O2S B2863362 1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899948-98-2

1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2863362
CAS No.: 899948-98-2
M. Wt: 390.86
InChI Key: ZDDSKXIPDQTCCT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound that features a unique structure combining a chlorophenyl group, a fluorophenylsulfonyl group, and a tetrahydropyrrolo[1,2-a]pyrazine core

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves multiple steps, typically starting with the preparation of the core tetrahydropyrrolo[1,2-a]pyrazine structure. This is followed by the introduction of the chlorophenyl and fluorophenylsulfonyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared with similar compounds, such as:

    1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone: This compound has a similar structure but lacks the tetrahydropyrrolo[1,2-a]pyrazine core, resulting in different chemical and biological properties.

    4-Fluorophenyl 4-methoxyphenyl sulfone: This compound features a sulfone group and fluorophenyl group but differs in its overall structure and properties.

The uniqueness of this compound lies in its combination of functional groups and core structure, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(3-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c20-15-8-6-14(7-9-15)19-18-5-2-10-22(18)11-12-23(19)26(24,25)17-4-1-3-16(21)13-17/h1-10,13,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDSKXIPDQTCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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